molecular formula C23H28ClN3O6S B600855 4-Hydroxyglibenclamide CAS No. 23155-04-6

4-Hydroxyglibenclamide

Cat. No. B600855
CAS RN: 23155-04-6
M. Wt: 510.01
InChI Key:
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Description

4-Hydroxyglibenclamide, also known as HGB1, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a derivative of glibenclamide, which is a widely used anti-diabetic drug. HGB1 has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

  • Pharmacokinetics and Metabolism

    Glyburide (Gb), of which 4-Hydroxyglibenclamide is an active metabolite, has been studied for its pharmacokinetics and metabolism in humans. Rydberg, Jönsson, and Melander (1995) found that 4-Hydroxyglibenclamide, along with another metabolite, displayed similar pharmacokinetic profiles except in their volume of distribution and renal clearance. This study suggests the importance of these metabolites in the overall pharmacokinetic behavior of glyburide (Rydberg, Jönsson, & Melander, 1995).

  • Photocatalytic Activity in Water Decontamination

    Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, which include 4-Hydroxybenzoic compounds, have been investigated for potential applications in water decontamination technology. These compounds have shown the ability to induce oxidation processes under visible light, highlighting their potential in environmental applications (Bessekhouad, Robert, & Weber, 2005).

  • Role in Neuroprotection

    4-Hydroxybenzyl alcohol, a related phenolic constituent, has demonstrated neuroprotective effects. Luo et al. (2018) found that it offers protection against Zn2+ toxicity in astrocytes and neurons, contributing to its overall neuroprotective effects in the postischemic brain. This study highlights the potential therapeutic application of 4-Hydroxybenzyl alcohol in brain diseases (Luo, Kim, Lee, Kim, Lee, & Lee, 2018).

  • Pharmacological Evaluation of Metabolites

    Robertson et al. (1991) evaluated the anticonvulsant potency of various 4-aminobenzamides, including ameltolide and its metabolites. The study showed that metabolic alterations like hydroxylation and acetylation significantly decrease the anticonvulsant potency of ameltolide, demonstrating the importance of metabolite analysis in drug efficacy (Robertson, Beedle, Krushinski, Lawson, Parli, Potts, & Leander, 1991).

properties

IUPAC Name

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSGCQEWOOQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177737, DTXSID601308718
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyglibenclamide

CAS RN

23155-04-6, 23155-00-2
Record name 4′-Hydroxyglibenclamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23155-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxyglyburide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYGLYBURIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
20
Citations
ML Dahl‐Puustinen, C Alm, L Bertilsson… - British Journal of …, 1990 - Wiley Online Library
… by hplc Thirty-six ± 6% (mean ± sd, n = 15) of the givendose of glibenclamide was excreted in 48 h urine as hydroxylated metabolites, 27 ± 4% as trans-4-hydroxyglibenclamide and 8 ± …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
J Östman, S Sjöberg, E Thunberg, R Gunnarsson… - researchgate.net
… In the present study, two major metabolites, trans-4hydroxyglibenclamide and cis-3-hydroxyglibenclamide, were found in the urine, whereas the parent compound and an unidentified …
Number of citations: 0 www.researchgate.net
JJ Lilja, M Niemi, H Fredrikson… - British journal of clinical …, 2007 - Wiley Online Library
… The hydroxyglibenclamide measured in the present study probably is the major metabolite, 4-hydroxyglibenclamide, which represents about 80% of glibeclamide metabolites excreted …
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
O Schwarz, C Rosak, PH Althoff, K Schöffling… - Insulin …, 1988 - karger.com
… Therapy was monitored by measuring the excretion of 4-hydroxyglibenclamide in pooled urines from the previous day in both phases of treatment. In the placebo phase the serum …
Number of citations: 1 karger.com
PG Takla - Analytical profiles of drug substances, 1981 - Elsevier
… 4-Hydroxyglibenclamide could be determined qualitatively by a slight modification of the gas chromatograph parameters. The quantitative determination of glibenclamide was carried …
Number of citations: 25 www.sciencedirect.com
SYB Wu, BCH Lung, S Chang, SC Lee… - Journal of clinical …, 1998 - Wiley Online Library
… This is due in part to the accumulation of an active metabolite, 4-hydroxyglibenclamide, especially in the presence of reduced renal function, such as in the elderly ( 12, 13). In Hong …
Number of citations: 14 onlinelibrary.wiley.com
GSN Lau, JCN Chan, PLM Chu… - Annals of …, 1996 - journals.sagepub.com
… Glibenclamide is converted partly to the active metabolite 4-hydroxyglibenclamide, which can accumulate in patients with reduced renal function, such as the elderly.ŧ In these patients, …
Number of citations: 41 journals.sagepub.com
JD Lalau, P Arnouts, A Sharif, ME De Broe - Kidney international, 2015 - Elsevier
… Glibenclamide is converted in the liver to three major metabolites, one of which (4-hydroxyglibenclamide) has ∼15% of the potency of glibenclamide. This metabolite accumulates in …
Number of citations: 159 www.sciencedirect.com
T Tirkkonen - 2010 - utupub.fi
Drug-drug interactions (DDIs) comprise an important cause of adverse drug reactions leading to excess hospitalizations. Drug metabolism is catalyzed by 75% by cytochrome P450 (…
Number of citations: 3 www.utupub.fi
DA Chon, RT Oxman, RS Mullur… - Endocrine Disorders in …, 2019 - Springer
… Glyburide has a long half-life of ~10 h, an active hepatic metabolite (4-hydroxyglibenclamide), and has been associated with severe, prolonged, and more frequent hypoglycemia [15,16,…
Number of citations: 3 link.springer.com

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